5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid

Cytotoxicity Impurity safety profiling HUVEC assay

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS 111453-32-8), systematically named 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid, is a triiodinated aromatic mono-amide derivative of 5-amino-2,4,6-triiodoisophthalic acid. It functions as a key late-stage intermediate in the industrial preparation of iopromide and is simultaneously catalogued as Iopromide Impurity 1 and Ioversol Impurity 24.

Molecular Formula C11H11I3N2O5
Molecular Weight 631.93 g/mol
CAS No. 111453-32-8
Cat. No. B134350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid
CAS111453-32-8
Synonyms3-Amino-5-[[(2,3-dihydroxypropyl)amino]carbonyl]-2,4,6-triiodo-benzoic Acid
Molecular FormulaC11H11I3N2O5
Molecular Weight631.93 g/mol
Structural Identifiers
SMILESC(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I
InChIInChI=1S/C11H11I3N2O5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)8(14)5(6)11(20)21/h3,17-18H,1-2,15H2,(H,16,19)(H,20,21)
InChIKeyURFBLIYCWAORDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS 111453-32-8): Critical Intermediate and Impurity Reference Standard for Non-Ionic X-Ray Contrast Agent Synthesis and Quality Control


5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS 111453-32-8), systematically named 3-amino-5-((2,3-dihydroxypropyl)carbamoyl)-2,4,6-triiodobenzoic acid, is a triiodinated aromatic mono-amide derivative of 5-amino-2,4,6-triiodoisophthalic acid . It functions as a key late-stage intermediate in the industrial preparation of iopromide and is simultaneously catalogued as Iopromide Impurity 1 and Ioversol Impurity 24 . With the molecular formula C₁₁H₁₁I₃N₂O₅ and a molecular weight of 631.93 g/mol, the compound bears one free carboxylic acid group and one 2,3-dihydroxypropyl amide side chain, distinguishing it structurally from both the parent diacid and the corresponding bis-amide .

Why Generic Substitution of 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid with In-Class Analogs Fails in Regulated Synthesis and Impurity Control


The mono-amide regiochemistry of this compound—bearing a single 2,3-dihydroxypropyl amide at one carboxyl and a free carboxylic acid at the other—is non-interchangeable with either the parent 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1, no amide side chains) or the bis-amide analog 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B, CAS 76801-93-9, both carboxyls amidated) [1]. In iopromide synthesis, the free carboxyl group of this compound serves as the essential reactive handle for subsequent coupling steps that construct the final asymmetric diamide scaffold; substituting the bis-amide would eliminate this synthetic entry point, while the parent diacid lacks the pre-installed dihydroxypropyl side chain required for the N-methyl amide arm of iopromide [2]. Furthermore, as a pharmacopoeial impurity marker, its distinct chromatographic retention and mass spectrometric signature are unique to this mono-amide structure, rendering structurally divergent analogs unsuitable as reference standards for impurity quantification .

Quantitative Differentiation Evidence for 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS 111453-32-8) Versus Closest Analogs, Intermediates, and Final Drug Substance


In Vitro Cytotoxicity: 20.5-Fold Lower Than Ioversol API in HUVEC Cells

In head-to-head in vitro cytotoxicity testing against human umbilical vein endothelial cells (HUVEC), 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (Ioversol Impurity 24) exhibited an IC₅₀ of 178.6 μM, compared with an IC₅₀ of 8.7 μM for the ioversol active pharmaceutical ingredient . This represents an approximately 20.5-fold lower cytotoxic potency, indicating that this process impurity is substantially less acutely cytotoxic than the parent drug substance in this vascular endothelial model .

Cytotoxicity Impurity safety profiling HUVEC assay

Synthesis Yield: 90% Under Optimized Iodination Conditions Versus 66–71% Purified Yield for Bis-Amide Compound B

The mono-amide target compound is obtained in 90% yield via iodination of the corresponding non-iodinated precursor using sodium dichloroiodate (NaICl₂) at 75–85 °C for 5 hours, as reported in patent CN114195673 (2022) . By comparison, the related bis-amide intermediate 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B, CAS 76801-93-9) is reported to be obtained in 73–81% crude yield and only 66–71% purified yield under analogous iodination conditions, as disclosed in US Patent 6,441,235 [1]. The mono-amide substrate achieves a notably higher conversion efficiency, likely due to reduced steric hindrance at the reactive aromatic positions during electrophilic iodination [1].

Synthesis efficiency Iodination Process chemistry

Analytical Reference Standard Purity: ≥99.0% by HPLC with Orthogonal Confirmation Versus Typical 95–98% for Generic Intermediates

When supplied as a certified reference standard (Ioversol Impurity 24 / Iopromide Impurity 1), this compound is qualified at ≥99.0% purity by HPLC and is further confirmed by a full orthogonal panel including ¹H NMR, ¹³C NMR, HRMS, and elemental analysis . In contrast, generic research-grade 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1) is typically supplied at >96.0% purity by HPLC , and Compound B (CAS 76801-93-9) is commonly offered at 95–98% purity . The ≥99.0% threshold and multi-technique confirmation are essential for use as a pharmacopoeial impurity reference standard under ICH Q2(R1) method validation requirements .

Reference standard HPLC purity Orthogonal characterization

Long-Term Storage Stability: 36 Months at –20 °C with <0.3% Degradation Over 6 Months in Methanol-Water

This compound demonstrates validated long-term stability of 36 months when stored at –20 °C under light-protected, sealed conditions, with a degradation rate of less than 0.3% in methanol-water mixture over a 6-month period . While directly comparable stability data for the nearest analog Compound B (CAS 76801-93-9) are not publicly available at this level of detail, the documented stability profile of the mono-amide compound is critical for its role as a reference standard, where even minor degradation can compromise quantitative accuracy in impurity methods . The compound's stability assurance provides a defined shelf-life and storage protocol that supports regulatory compliance [1].

Stability Reference standard storage Degradation monitoring

Process Optimization Impact: >35% Reduction in Impurity Formation Through Iodination Temperature and pH Control

In the context of ioversol synthesis, monitoring the formation of this compound (Ioversol Impurity 24) and adjusting iodination process parameters—specifically maintaining temperature in the range of 40–50 °C and controlling pH—has been reported to reduce its generation by more than 35% . This quantitative process control insight is specific to the mono-amide impurity; the bis-amide analog (Compound B) and the parent diacid are formed via different mechanistic pathways and are not subject to the same process optimization strategy [1]. The data directly inform manufacturing process development to meet ICH Q3A impurity thresholds .

Process optimization Impurity control Iodination reaction

Structural Determinant of Synthetic Utility: Free Carboxyl Group Enables Downstream Coupling Distinct from Bis-Amide Compound B

The defining structural feature of this compound is its mono-amide regiochemistry: one carboxyl group of the isophthalic acid core is converted to a 2,3-dihydroxypropyl amide, while the second remains as a free carboxylic acid (molecular formula C₁₁H₁₁I₃N₂O₅, MW 631.93) . This contrasts with 5-amino-2,4,6-triiodoisophthalic acid (CAS 35453-19-1, C₈H₄I₃NO₄, MW 558.84), which has two free carboxyl groups and no amide side chains, and with Compound B (CAS 76801-93-9, C₁₄H₁₈I₃N₃O₆, MW 705.02), which has both carboxyl groups amidated with dihydroxypropyl groups [1]. In the iopromide patent literature (US 8,420,858), the mono-amide intermediate with a free carboxyl group is essential for sequential coupling: the free COOH is activated to the acyl chloride and subsequently reacted with 2,3-dihydroxy-N-methylpropylamine to install the unique N-methyl amide arm of iopromide [2].

Regiochemistry Synthetic intermediate Iopromide synthesis

Validated Application Scenarios for 5-Amino-N-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide Acid (CAS 111453-32-8) in Pharmaceutical Development, Quality Control, and Process Optimization


Pharmacopoeial Impurity Reference Standard for Iopromide and Ioversol ANDA/DMF Submissions

As Iopromide Impurity 1 and Ioversol Impurity 24, this compound serves as a fully characterized reference standard for HPLC/UPLC-MS/MS method development and validation. With confirmed purity ≥99.0% and complete orthogonal characterization (¹H/¹³C NMR, HRMS, elemental analysis), it meets ICH Q2(R1) requirements for impurity quantification . Its documented 36-month stability at –20 °C supports use in long-term stability-indicating method programs . The cytotoxicity profile (IC₅₀ = 178.6 μM, 20.5-fold less than ioversol API) provides supportive toxicological context for ICH Q3A impurity limit justification .

Process Development and Optimization in Non-Ionic Contrast Agent Manufacturing

During ioversol and iopromide API manufacturing, this mono-amide compound is both a key synthetic intermediate (in the iopromide route) and a process-related impurity to be controlled [1]. Quantitative process data demonstrate that adjusting iodination temperature to 40–50 °C with pH control reduces its formation by >35%, directly informing manufacturing parameter optimization . The compound's 90% synthesis yield under NaICl₂ conditions (75–85 °C, 5 h) also supports its efficient preparation as an intermediate when required .

Analytical Method Development and System Suitability Testing for Iodinated Contrast Agent Impurity Profiling

The compound is employed as a system suitability standard in UPLC-MS/MS methods for separation and quantification of iodinated impurities. Method validation data confirm UPLC resolution ≥3.0 and a limit of detection of 0.01 ng/mL, with further optimization achieving an LOD of 0.005 ng/mL using a C18 column (1.7 μm) with 0.1% formic acid-acetonitrile gradient elution . Its distinct retention characteristics relative to the bis-amide Compound B and other process impurities make it an ideal marker for chromatographic system performance verification [2].

Reference Material for Forced Degradation and Stability-Indicating Method Validation

The well-characterized stability profile—36 months at –20 °C with <0.3% degradation over 6 months in methanol-water—establishes this compound as a reliable reference for forced degradation studies and stability-indicating method validation . Its known degradation tendency (deiodination under high temperature and humidity) provides a predictable stress-testing probe for evaluating the specificity of impurity methods for iodinated contrast agents . This application is directly anchored in the quantitative stability evidence and is critical for regulatory method validation packages.

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